1-(3-Pyrrolidinopropyl)piperazine is a chemical compound belonging to the piperazine family, which is characterized by a piperazine ring substituted with a pyrrolidinopropyl group. This compound has garnered interest in medicinal chemistry due to its potential applications in pharmacology and as a precursor in the synthesis of various pharmaceutical agents.
1-(3-Pyrrolidinopropyl)piperazine can be obtained from various chemical suppliers, including Sigma-Aldrich and Amerigo Scientific, which provide high-quality samples suitable for research and development purposes . It is also referenced in scientific literature as a compound of interest in the synthesis of piperazine derivatives .
This compound is classified as an organic heterocyclic compound, specifically a substituted piperazine. Its structural formula indicates that it contains both nitrogen atoms in the piperazine ring and an additional nitrogen atom in the pyrrolidine moiety, making it a polycyclic amine.
The synthesis of 1-(3-Pyrrolidinopropyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of piperazine with 3-bromopropylpyrrolidine or similar alkylating agents. The general synthetic route can be summarized as follows:
The reaction conditions usually require controlled temperatures (often room temperature to reflux) and may involve catalysts or bases such as sodium hydroxide or potassium carbonate to enhance yields. The purification of the final product can be achieved through recrystallization or chromatography methods .
1-(3-Pyrrolidinopropyl)piperazine has a molecular formula of CHN and a molecular weight of approximately 196.29 g/mol. Its structure consists of a six-membered piperazine ring with two nitrogen atoms and a five-membered pyrrolidine ring attached via a propyl chain.
1-(3-Pyrrolidinopropyl)piperazine can participate in various chemical reactions typical for amines and heterocycles:
The reactivity of 1-(3-Pyrrolidinopropyl)piperazine is influenced by its basicity, which is affected by the presence of the electron-donating pyrrolidine group. This property makes it useful in synthesizing more complex piperazine derivatives .
The mechanism of action for 1-(3-Pyrrolidinopropyl)piperazine is primarily related to its interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Compounds within this class often exhibit stimulant properties, potentially influencing mood and cognitive functions.
The interaction with serotonin receptors suggests that this compound may modulate serotonergic transmission, which could lead to effects such as increased alertness or euphoria. Detailed studies are required to fully elucidate its pharmacodynamics and pharmacokinetics.
Relevant data on these properties can be found on chemical databases like ChemicalBook .
1-(3-Pyrrolidinopropyl)piperazine has several scientific applications:
Piperazine derivatives have evolved from simple anthelmintic agents to privileged scaffolds in modern drug design. Initially exploited for their anti-helminthic properties in the mid-20th century, piperazine’s versatility led to its incorporation into diverse therapeutic agents. Between 2011–2023, the FDA approved over 40 piperazine-containing drugs, spanning antipsychotics (e.g., brexpiprazole), anticancer agents (e.g., palbociclib), and antivirals, demonstrating the scaffold’s adaptability [6]. The scaffold’s modularity enables rapid structural diversification: nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig amination, and reductive amination are key synthetic strategies for N-aryl and N-alkyl piperazine derivatives. For instance, CDK4/6 inhibitors like ribociclib utilize SNAr reactions to link aminopyridines to piperazine, followed by palladium-catalyzed cross-coupling [6].
Table 1: Selected FDA-Approved Piperazine-Based Drugs (2011–2023)
Drug Name | Therapeutic Category | Key Structural Feature | Approval Year |
---|---|---|---|
Palbociclib | Anticancer (CDK4/6 inhibitor) | 4-(Pyridin-3-yl)piperazine | 2015 |
Vortioxetine | Antidepressant | 4-Methylpiperazine | 2013 |
Abemaciclib | Anticancer (CDK4/6 inhibitor) | N-Ethylpiperazine | 2017 |
Brexpiprazole | Antipsychotic | Piperazine-1-carbonitrile | 2015 |
Natural product hybrids further expanded piperazine’s utility. Modifications of flavonoids (e.g., oroxylin A) with N-methylpiperazine via carbon spacers enhanced antitumor activity 5–20-fold by improving water solubility and target engagement [3]. Similarly, antimalarial 4(1H)-quinolones incorporated piperazine to overcome poor aqueous solubility of ICI 56,780, leading to analogs with 10-fold higher oral bioavailability [4].
Hybridizing pyrrolidine and piperazine merges distinct conformational advantages: piperazine provides two protonatable nitrogens for salt formation and solubility, while pyrrolidine contributes 3D structural complexity through sp³-hybridization and pseudorotation. This non-planarity enables optimal spatial positioning of pharmacophores for target binding [1]. Pyrrolidine’s ring puckering ("pseudorotation") allows adaptive binding to enantioselective proteins, a feature leveraged in CNS-active compounds where stereochemistry dictates efficacy [1] [10].
The 1-(3-pyrrolidinopropyl)piperazine scaffold exemplifies strategic hybridization:
In α1-adrenergic antagonists, 3,3-diphenylpyrrolidin-2-one-piperazine hybrids show sub-micromolar affinity (pKi = 7.28) when ethoxy substituents occupy hydrophobic pockets adjacent to the binding site [8].
N-Alkylation of piperazine-pyrrolidine hybrids critically modulates pharmacokinetic properties:
Table 2: Impact of N-Alkyl Chains on Drug Properties
Alkyl Chain | Example Compound | Aqueous Solubility (μg/mL) | log P | Bioavailability (%) |
---|---|---|---|---|
Unsubstituted | ICI 56,780 | <1 | 5.8 | 20 |
3-(N-Methylpiperazine)propyl | Quinolone analog 8c | 58 | 3.1 | 92 |
4-Fluorobenzyl | Anticancer hybrid 3cc | 42 | 2.8 | 85 |
N-Alkylation also tunes cation-π interactions in CNS targets. In anticonvulsant N-Mannich bases derived from pyrrolidine-2,5-diones, morpholinomethyl groups at N1 enhance blood-brain barrier penetration, reducing MES-induced seizure duration by 80% [7] [10]. Similarly, tetrazole-piperazine-pyrrolidine conjugates with chloropropyl linkers exhibit potent antifungal activity (MIC = 3.07 µM) against Candida albicans due to enhanced cellular uptake [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1